molecular formula C8H8ClFO2 B2739379 6-Chloro-2-fluoro-3-methoxybenzyl alcohol CAS No. 886499-68-9

6-Chloro-2-fluoro-3-methoxybenzyl alcohol

Cat. No. B2739379
CAS RN: 886499-68-9
M. Wt: 190.6
InChI Key: CZTGASKCWTWLBB-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxybenzyl alcohol is a chemical compound with the molecular formula C8H8ClFO2 . It has a molecular weight of 190.6 . The IUPAC name for this compound is (6-chloro-2-fluoro-3-methoxyphenyl)methanol .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-fluoro-3-methoxybenzyl alcohol is 1S/C8H8ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chloro, fluoro, and methoxy groups on the benzyl alcohol backbone.


Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-methoxybenzyl alcohol is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Antioxidant Activity in Human Hepatocytes

Research involving a phenolic antioxidant, 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), derived from the Pacific oyster, demonstrated significant antioxidant activity in cultured human hepatocyte-derived cells. This compound showed stronger inhibition of cell-based oxidation than other antioxidants, indicating potential for the prevention and treatment of liver diseases involving oxidative stress processes (Watanabe et al., 2012).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, to their corresponding aldehydes on a TiO2 photocatalyst under an O2 atmosphere has been reported. This process is efficient under both UV and visible light, suggesting applications in green chemistry for the selective oxidation of similar compounds (Higashimoto et al., 2009).

Deprotection Methods

Studies on the deprotection of methoxybenzyl protecting groups, such as those related to 6-Chloro-2-fluoro-3-methoxybenzyl alcohol, have shown efficient methods using DDQ in neutral conditions. This work is crucial for synthetic chemistry, providing pathways for the selective removal of protecting groups without affecting other functional groups or the backbone of the molecule (Oikawa et al., 1982).

Lignin Modification and Antioxidant Properties

An investigation into the acid treatment of Kraft lignin and vanillyl alcohol (a model compound similar in structure to 6-Chloro-2-fluoro-3-methoxybenzyl alcohol) revealed changes in the aliphatic hydroxyl content and molar masses, influencing the antioxidant properties in polypropylene. This suggests potential applications in materials science, particularly in enhancing the antioxidant capacity of polymers (Pouteau et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P305) .

properties

IUPAC Name

(6-chloro-2-fluoro-3-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTGASKCWTWLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methoxybenzyl alcohol

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